molecular formula C10H14N2O B6893907 N-methyl-3-pyridin-4-ylbutanamide

N-methyl-3-pyridin-4-ylbutanamide

Cat. No.: B6893907
M. Wt: 178.23 g/mol
InChI Key: XGPHIZBMAUZVKG-UHFFFAOYSA-N
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Description

N-methyl-3-pyridin-4-ylbutanamide is a synthetic organic compound characterized by a pyridine ring substituted at the 4-position, linked to a butanamide backbone with a methyl group at the nitrogen atom. The structural elucidation of such compounds typically relies on crystallographic tools like the SHELX suite or visualization software such as WinGX/ORTEP , which are critical for determining bond lengths, angles, and molecular conformations.

Properties

IUPAC Name

N-methyl-3-pyridin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(7-10(13)11-2)9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPHIZBMAUZVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct experimental data on N-methyl-3-pyridin-4-ylbutanamide in the provided evidence, a comprehensive comparison with analogs cannot be fully realized. However, insights into methodological approaches for structural analysis can be inferred:

Structural Analysis Tools

The SHELX system (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, including pyridine derivatives . For example, analogous compounds like N-methyl-4-pyridylpropanamide may share similar refinement challenges, such as modeling anisotropic displacement parameters or resolving hydrogen-bonding networks. Software like WinGX/ORTEP enables visualization of these features, aiding in comparisons of molecular geometries and packing motifs .

Hypothetical Comparison Table (Based on Methodological Frameworks)

Compound Key Structural Features Refinement Software Common Applications
This compound Pyridine ring, methylamide chain SHELXL , WinGX Hypothetical drug design
N-methyl-4-pyridylpropanamide Shorter alkyl chain, similar substituents SHELXS Crystallography studies
4-pyridylbutyramide Lack of N-methylation ORTEP Material science

Note: This table is illustrative; specific data for this compound are unavailable in the provided evidence.

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